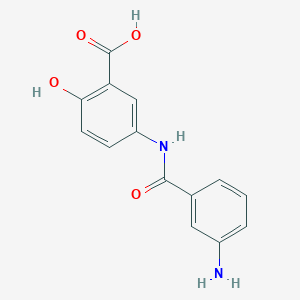
5-(m-Aminobenzoylamino)salicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of salicylic acid and is widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. The compound is known for its anti-inflammatory properties and is commonly administered orally or rectally.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(m-Aminobenzoylamino)salicylic acid typically involves the reaction of salicylic acid with m-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors and precise control of reaction parameters to ensure the quality and purity of the final product. The compound is then formulated into various dosage forms such as tablets, capsules, and enemas for medical use.
化学反応の分析
Types of Reactions: 5-(m-Aminobenzoylamino)salicylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or halides under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can produce amines and other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 5-(m-Aminobenzoylamino)salicylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and other chemical compounds.
Biology: In biological research, the compound is used to study the mechanisms of inflammation and the effects of anti-inflammatory drugs on cellular processes. It is also used in the development of new therapeutic agents for inflammatory diseases.
Medicine: Medically, this compound is primarily used in the treatment of inflammatory bowel diseases. It helps to reduce inflammation in the gastrointestinal tract and provides relief from symptoms such as diarrhea, abdominal pain, and rectal bleeding.
Industry: In the pharmaceutical industry, the compound is formulated into various dosage forms and is widely used in the production of medications for inflammatory bowel diseases. It is also used in the manufacturing of diagnostic reagents and research chemicals.
作用機序
The mechanism of action of 5-(m-Aminobenzoylamino)salicylic acid involves the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. The compound exerts its effects by reducing the production of these mediators in the inflamed tissues. It also modulates the immune response and reduces oxidative stress, leading to decreased inflammation and tissue damage.
Molecular Targets and Pathways:
Prostaglandins: The compound inhibits the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Leukotrienes: It also inhibits the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Oxidative Stress: this compound reduces oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
類似化合物との比較
Salicylic Acid: The parent compound from which 5-(m-Aminobenzoylamino)salicylic acid is derived.
Sulfasalazine: Another anti-inflammatory drug used in the treatment of inflammatory bowel diseases.
Olsalazine: A related compound that is also used in the treatment of ulcerative colitis.
Uniqueness: this compound is unique in its ability to target multiple inflammatory pathways and provide relief from symptoms of inflammatory bowel diseases. Its dual mechanism of action and favorable safety profile make it a preferred choice for the treatment of these conditions.
特性
IUPAC Name |
5-[(3-aminobenzoyl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-9-3-1-2-8(6-9)13(18)16-10-4-5-12(17)11(7-10)14(19)20/h1-7,17H,15H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBFWZCKAXMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














